molecular formula C25H24ClN5O4 B2961696 3-(4-chlorophenyl)-7-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-5-methyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione CAS No. 921852-47-3

3-(4-chlorophenyl)-7-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-5-methyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione

Cat. No.: B2961696
CAS No.: 921852-47-3
M. Wt: 493.95
InChI Key: BIVMSAYOZWOXIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-chlorophenyl)-7-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-5-methyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione is a potent and selective small-molecule inhibitor designed to target the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway. This pyrrolopyrimidine-based compound is structurally related to known JAK inhibitors and functions by competitively binding to the ATP-binding site of JAK enzymes, thereby preventing the phosphorylation and subsequent activation of STAT proteins. The JAK-STAT pathway is a critical mediator of cytokine signaling, playing a fundamental role in immune cell regulation, hematopoiesis, and inflammatory processes. Dysregulation of this pathway is implicated in a wide range of pathologies, including autoimmune diseases (such as rheumatoid arthritis and psoriasis), myeloproliferative disorders, and various cancers. Consequently, this inhibitor serves as an essential pharmacological probe for dissecting the complex roles of JAK-STAT signaling in disease models. Researchers utilize this compound in vitro and in vivo to investigate the mechanistic underpinnings of immune-mediated conditions and to evaluate the therapeutic potential of JAK inhibition in oncological contexts, particularly in cancers driven by constitutive cytokine signaling. Its specific structural features, including the 4-(4-methoxyphenyl)piperazine moiety, are engineered to enhance selectivity and potency against specific JAK isoforms, making it a valuable tool for isoform-specific functional studies. For Research Use Only. This product is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

CAS No.

921852-47-3

Molecular Formula

C25H24ClN5O4

Molecular Weight

493.95

IUPAC Name

3-(4-chlorophenyl)-7-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-5-methyl-1H-pyrrolo[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C25H24ClN5O4/c1-28-15-20(21-22(28)24(33)31(25(34)27-21)18-5-3-16(26)4-6-18)23(32)30-13-11-29(12-14-30)17-7-9-19(35-2)10-8-17/h3-10,15H,11-14H2,1-2H3,(H,27,34)

InChI Key

BIVMSAYOZWOXIY-UHFFFAOYSA-N

SMILES

CN1C=C(C2=C1C(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl)C(=O)N4CCN(CC4)C5=CC=C(C=C5)OC

solubility

not available

Origin of Product

United States

Biological Activity

The compound 3-(4-chlorophenyl)-7-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-5-methyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and potential therapeutic applications.

Synthesis and Structure

The synthesis of the compound involves multiple steps, including the formation of the pyrrolo[3,2-d]pyrimidine core and subsequent functionalization with piperazine and chlorophenyl groups. The structural elucidation can be achieved using techniques such as single crystal X-ray diffraction and NMR spectroscopy. The molecular formula is C28H29ClN2O3C_{28}H_{29}ClN_{2}O_{3} with a molecular weight of approximately 476.98 g/mol.

Antimicrobial Activity

Research indicates that derivatives of pyrrolo[3,2-d]pyrimidines exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, showing notable activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM for similar derivatives . These findings suggest that modifications in the structure can enhance the efficacy against resistant strains.

The biological activity is believed to stem from the compound's ability to inhibit specific enzymes or pathways involved in bacterial metabolism. For instance, docking studies have demonstrated that the compound can interact with key targets such as dehydrofolate reductase and other enzymes critical for bacterial survival . The presence of halogen and methoxy groups enhances binding affinity through hydrophobic interactions and hydrogen bonding.

Case Studies

  • Antitubercular Agents : A series of studies have synthesized various derivatives based on the core structure of pyrrolo[3,2-d]pyrimidines. Compounds with similar piperazine modifications have shown promising results in inhibiting Mycobacterium tuberculosis .
  • Cancer Research : Some derivatives have been explored for their anticancer properties, particularly as inhibitors of tyrosine kinases. The presence of the piperazine moiety has been linked to enhanced selectivity towards cancer cell lines while maintaining low toxicity toward normal cells .

Data Summary

Activity IC50 (μM) Target Reference
Antitubercular1.35 - 2.18Mycobacterium tuberculosis
Anticancer (Tyrosine Kinase)<10Various cancer cell lines
Enzyme InhibitionVariesDehydrofolate reductase

Comparison with Similar Compounds

Pyrrolo[3,2-d]pyrimidine vs. Pyrrolo[2,3-d]pyrimidine Isomers

The pyrrolo[3,2-d]pyrimidine scaffold (as in Compound X) demonstrates superior potency compared to its pyrrolo[2,3-d]pyrimidine regioisomers. For example:

Scaffold Type Antiproliferative Activity (GI50) Key Mechanism Toxicity Profile
Pyrrolo[3,2-d]pyrimidine Submicromolar to nanomolar Microtubule depolymerization Lower toxicity (MTD: 5–150 mg/kg)
Pyrrolo[2,3-d]pyrimidine Micromolar range DNA alkylation Higher toxicity (e.g., LY231514: MTD 5 mg/kg)

Compound X’s [3,2-d] configuration may confer improved water solubility and reduced toxicity compared to [2,3-d] isomers .

Impact of N5 Substitutions

N5 modifications significantly influence activity:

N5 Substituent EC50 (CCRF-CEM leukemia) Mechanism Correlation Reference
Methyl (Compound X) ~7-fold reduction vs. parent DNA alkylation/groove binding
Hydroxyalkyl Increased metabolic stability Reduced toxicity
Unsubstituted Higher EC50 Limited target engagement

The N5-methyl group in Compound X aligns with trends showing enhanced potency through steric and electronic effects .

Chlorine Substitutions and Anticancer Activity

Chlorine atoms at specific positions enhance activity:

Chlorine Position IC50 (MCF7/HepG2) SAR Insight Reference
C3 (4-chlorophenyl) Not reported* Analogous to C2/C4 Cl in [2,3-d] derivatives
C2 (trichloromethyl) 0.5–1.0 μM Increased DNA binding affinity
C6 (chlorine) 1.2–3.8 μM Improved kinase inhibition

*Compound X’s 4-chlorophenyl group at C3 likely mimics the activity-enhancing effects of C2/C4 chlorine in pyrrolo[2,3-d]pyrimidines .

Piperazine-Carbonyl Modifications

The 4-(4-methoxyphenyl)piperazine-1-carbonyl group at C7 may improve pharmacokinetics:

Piperazine Derivative Key Property Example Compound Activity Reference
4-Methoxyphenyl (Compound X) Enhanced solubility Not reported*
3-Chloro-4-(trifluoromethyl) Improved target binding Ki = 12 nM (SHMT2 inhibition)
3,5-Dichloro-4-methyl Metabolic stability IC50 = 0.8 μM (GARFTase inhibition)

Similar piperazine-carbonyl groups in pyrimidine-2,4-diones (e.g., PDB ligands 5ZJ and 5YJ) demonstrate the role of aryl substituents in optimizing target interactions .

Mechanism of Action Comparisons

Compound X’s mechanism may differ from analogs based on substituents:

Compound Class Primary Mechanism Target EC50/IC50
Compound X Undetermined* Potential microtubule/DNA Pending validation
N5-hydroxyalkyl derivatives DNA alkylation Topoisomerase II 0.5–2.0 μM
C4-diphenylurea derivatives Kinase inhibition (VEGFR2) VEGFR2 kinase 8 nM
Thieno[3,2-d]pyrimidines Microtubule disruption Tubulin 0.32 μM

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing pyrrolo[3,2-d]pyrimidine-dione derivatives like this compound?

  • Methodological Answer: The synthesis typically involves multi-step protocols, such as condensation of substituted acetophenones with hydrazines, followed by Vilsmeier-Haack-Arnold formylation to generate aldehyde intermediates. Subsequent coupling with barbituric acid or thiobarbituric acid under refluxing ethanol/water yields the final product. Optimization of reaction conditions (e.g., solvent ratios, temperature) is critical to minimize byproducts .

Q. Which spectroscopic and crystallographic techniques are essential for structural characterization?

  • Methodological Answer: Use 1H^1 \text{H}- and 13C^{13}\text{C}-NMR to confirm substituent positions and purity. Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) resolves absolute configuration and hydrogen-bonding networks. For disordered regions, iterative refinement and constraints are applied to improve data-to-parameter ratios .

Q. How is in vitro biological activity evaluated for such compounds?

  • Methodological Answer: Standard assays include kinase inhibition (e.g., receptor tyrosine kinases) using enzymatic assays with ATP-competitive substrates, or cytotoxicity screening against cancer cell lines (e.g., MTT assays). Dose-response curves (IC50_{50}) and comparison to positive controls (e.g., doxorubicin) validate potency .

Advanced Research Questions

Q. How can synthetic yields be improved for the piperazine-carbonyl moiety in this compound?

  • Methodological Answer: Piperazine coupling efficiency depends on activating agents (e.g., DCC, HATU) and reaction pH. Pre-activation of the carbonyl group with POCl3_3 or CDI enhances nucleophilic substitution with piperazine derivatives. Monitoring by LC-MS helps identify intermediates and optimize stoichiometry .

Q. What strategies address discrepancies in biological activity across structural analogs?

  • Methodological Answer: Perform structure-activity relationship (SAR) studies by systematically varying substituents (e.g., methoxy vs. chloro groups on phenyl rings). Molecular docking simulations (e.g., AutoDock Vina) can predict binding affinities to target proteins, while free-energy perturbation (FEP) calculations explain potency variations .

Q. How do hydrogen-bonding patterns influence crystallization and solubility?

  • Methodological Answer: Analyze SC-XRD data to map intermolecular interactions (e.g., N–H···O bonds). Solubility can be modulated by introducing polar groups (e.g., hydroxyls) or using co-solvents. Graph set analysis (e.g., Etter’s rules) identifies robust supramolecular motifs, guiding polymorph screening .

Q. What experimental and computational methods resolve electron density ambiguities in X-ray structures?

  • Methodological Answer: For disordered regions, employ twin refinement in SHELXL and apply restraints to bond lengths/angles. Complement with DFT calculations (e.g., Gaussian) to model electron density maps and validate anisotropic displacement parameters .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on kinase inhibition potency for similar compounds?

  • Methodological Answer: Cross-validate assay conditions (e.g., ATP concentration, enzyme isoforms) and compound purity (HPLC ≥95%). Use isothermal titration calorimetry (ITC) to measure binding thermodynamics, which is less prone to artifacts than colorimetric assays .

Q. Why do some analogs show unexpected cytotoxicity in specific cell lines?

  • Methodological Answer: Screen for off-target effects using kinome-wide profiling (e.g., KINOMEscan). Transcriptomic analysis (RNA-seq) of treated cells identifies pathways affected by secondary targets. Adjust substituents (e.g., reducing logP) to improve selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.